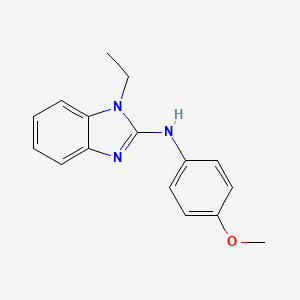

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For example, paper describes the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which involves the use of FTIR, (1)H NMR, and mass spectroscopy for structural determination. Although the exact synthesis of "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine" is not detailed, similar synthetic strategies and analytical techniques would likely be employed.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution pattern on the benzene and imidazole rings greatly influences the chemical and biological properties of these compounds. For instance, the introduction of a methoxy group on the phenyl ring, as seen in the compounds studied in paper , can affect the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which allow for the introduction of different functional groups. These reactions are crucial for the diversification of the benzimidazole scaffold and the exploration of structure-activity relationships. The papers provided do not detail specific reactions for "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine," but similar reactions are likely applicable to this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of potential drug candidates. The papers provided do not offer specific data on the physical and chemical properties of "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine," but such properties would be critical to assess in the context of drug development .

Applications De Recherche Scientifique

Palladium(II) and Platinum(II) Complexes

The compound "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine" and its derivatives have been explored for their potential as anticancer agents through the synthesis of Palladium(II) and Platinum(II) complexes. These complexes demonstrate activity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin, showcasing their relevance in medicinal chemistry and oncology research (Ghani & Mansour, 2011).

Anticancer Activity Studies

Further investigations into benzimidazole derivatives have identified compounds with moderate cytotoxic effects towards HeLa cells, indicating the potential for the development of novel anticancer therapies. Such studies are crucial for understanding the biological activities of these compounds and for the advancement of chemotherapeutic agents (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Material Science Applications

The benzimidazole derivatives, including "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine," have been explored for their application in material science, particularly in the development of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs). These compounds, due to their excellent thermal stability, good solubility, and favorable electronic properties, serve as potential candidates for single-layer OLEDs, illustrating their significant role in advancing electronic and photonic technologies (Ge et al., 2008).

Mécanisme D'action

While the specific mechanism of action for “1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine” is not mentioned in the search results, benzimidazole compounds in general have been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Orientations Futures

Benzimidazole compounds, including “1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine”, continue to be a subject of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on designing and synthesizing new benzimidazole derivatives with enhanced therapeutic properties.

Propriétés

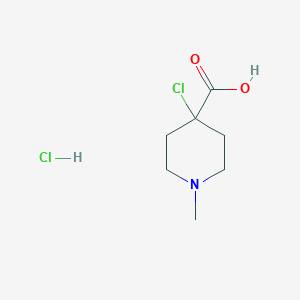

IUPAC Name |

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBMHIUWZLVJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

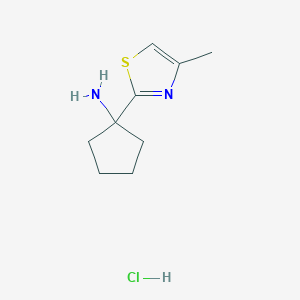

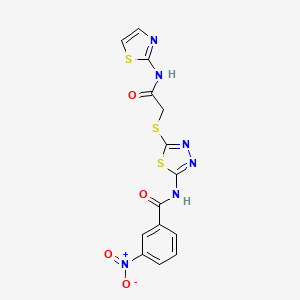

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)

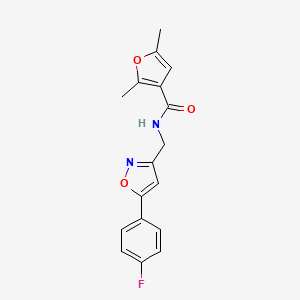

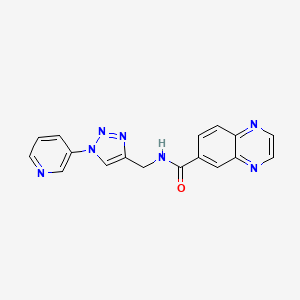

![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)

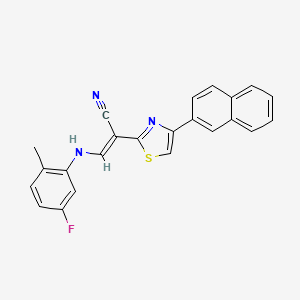

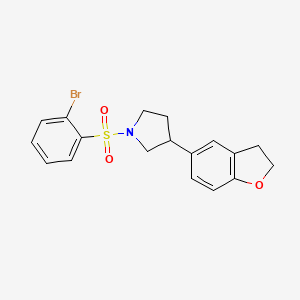

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)

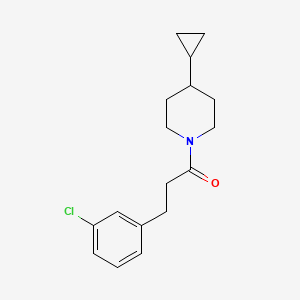

![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)